Nornidulin
Overview
Description
Nornidulin is a depsidone derivative produced by marine- and soil-derived fungi, such as Aspergillus nidulans, Aspergillus ustus, and Aspergillus unguis . It has gained attention due to its potential therapeutic applications, particularly as an inhibitor of transmembrane protein 16A (TMEM16A) and Plasmodium falciparum malate:quinone oxidoreductase (Pf MQO) .
Mechanism of Action
Nornidulin is a depsidone originally isolated from Aspergillus nidulans . It has been found to have significant biological activity, including antibacterial and antifungal properties . This article will explore the mechanism of action of this compound, focusing on its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
This compound has been identified to target two primary proteins: the TMEM16A chloride channel and the Plasmodium falciparum malate:quinone oxidoreductase (PfMQO) enzyme . TMEM16A plays a crucial role in mucus secretion in asthma , while PfMQO is a mitochondrial enzyme in the malaria parasite Plasmodium falciparum .
Mode of Action
This compound interacts with its targets in different ways. In the case of TMEM16A, it inhibits the chloride currents induced by various activators without interfering with intracellular calcium levels . For PfMQO, this compound acts as an inhibitor, preventing the enzyme from carrying out its function .
Biochemical Pathways
The inhibition of TMEM16A by this compound affects the mucus secretion pathway in asthma, potentially providing a therapeutic benefit . By inhibiting PfMQO, this compound disrupts the energy metabolism of the malaria parasite, which could lead to its death .
Pharmacokinetics
falciparum proliferation in vitro at a concentration of 44.6 µM suggests that it has a reasonable bioavailability .
Result of Action
The inhibition of TMEM16A by this compound could potentially reduce mucus secretion in asthma, providing a therapeutic benefit . Its inhibition of PfMQO leads to the death of the malaria parasite, demonstrating its potential as an antimalarial drug .
Action Environment
As a natural product, its production and activity could potentially be influenced by environmental conditions during the growth and cultivation of the producing organism .
Biochemical Analysis
Biochemical Properties
Nornidulin has been found to inhibit the enzyme Plasmodium falciparum malate:quinone oxidoreductase (PfMQO) . This enzyme is involved in the mitochondrial electron transport chain of the malaria parasite Plasmodium falciparum .
Cellular Effects
This compound has been shown to inhibit the proliferation of P. falciparum 3D7 strains . It does not affect the growth of several mammalian cell lines, indicating a degree of selectivity in its action .
Molecular Mechanism
The molecular mechanism of this compound’s action involves the inhibition of the PfMQO enzyme . By inhibiting this enzyme, this compound disrupts the mitochondrial electron transport chain in P. falciparum, which is crucial for the parasite’s survival .
Temporal Effects in Laboratory Settings
The effects of this compound on PfMQO activity and P. falciparum proliferation have been observed in vitro . The compound demonstrates stable inhibitory activity, suggesting that it does not degrade rapidly in laboratory settings .
Dosage Effects in Animal Models
falciparum proliferation at an IC50 of 44.6 µM . This suggests that the compound could have a dose-dependent effect on the parasite.
Metabolic Pathways
This compound’s primary known interaction is with the PfMQO enzyme in the mitochondrial electron transport chain of P. falciparum
Transport and Distribution
The transport and distribution of this compound within cells and tissues have not been extensively studied. Given its observed effects on P. falciparum, it is likely that the compound is able to cross cell membranes and reach the mitochondria where PfMQO is located .
Subcellular Localization
This compound’s target, the PfMQO enzyme, is located in the mitochondria of P. falciparum . Therefore, it can be inferred that this compound localizes to the mitochondria in order to exert its inhibitory effects.
Preparation Methods
Nornidulin is typically isolated from fungal cultures. The preparation involves several purification stages, including open column chromatography (OCC), thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC) . These methods are used to obtain bioactive compounds from fungal extracts, which are then identified based on their liquid chromatography-mass spectrometry (LC-MS) and ultraviolet (UV) spectrum data .
Chemical Reactions Analysis
Nornidulin undergoes various chemical reactions, including alkylation, acylation, and arylation. These reactions are regioselective, predominantly producing 8-O-substituted derivatives . Common reagents used in these reactions include alkyl halides, acyl chlorides, and aryl halides. The major products formed from these reactions are 8-O-alkyl, 8-O-acyl, and 8-O-aryl derivatives, which have shown potent antibacterial activities .
Scientific Research Applications
Nornidulin has several scientific research applications:
Chemistry: It serves as a precursor for synthesizing various derivatives with enhanced biological activities.
Biology: This compound inhibits TMEM16A, a calcium-activated chloride channel, which is proposed to alleviate mucus secretion in asthma.
Medicine: Due to its inhibitory effects on TMEM16A and Pf MQO, this compound is being explored for its therapeutic potential in treating asthma and malaria
Comparison with Similar Compounds
Nornidulin is unique among depsidone derivatives due to its dual inhibitory effects on TMEM16A and Pf MQO. Similar compounds include:
Nidulin: Another depsidone derivative with antibacterial and antifungal activities.
Unguinol: A related compound with herbicidal and animal growth-promoting properties.
Aspergillusidones: Co-metabolites of nidulin with aromatase inhibitory, radical scavenging, and cytotoxic activities.
This compound stands out due to its potential therapeutic applications in both respiratory and parasitic diseases, highlighting its versatility and significance in scientific research .
Properties
IUPAC Name |
1-[(Z)-but-2-en-2-yl]-2,8,10-trichloro-3,9-dihydroxy-4,7-dimethylbenzo[b][1,4]benzodioxepin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl3O5/c1-5-6(2)9-12(21)14(23)8(4)16-18(9)26-17-10(19(25)27-16)7(3)11(20)15(24)13(17)22/h5,23-24H,1-4H3/b6-5- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEQDVQKKHOQZEP-WAYWQWQTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C1=C(C(=C(C2=C1OC3=C(C(=C(C(=C3C(=O)O2)C)Cl)O)Cl)C)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(/C)\C1=C(C(=C(C2=C1OC3=C(C(=C(C(=C3C(=O)O2)C)Cl)O)Cl)C)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901017594 | |
Record name | Nornidulin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901017594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33403-37-1 | |
Record name | Nornidulin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033403371 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nornidulin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901017594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NORNIDULIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U3A9D130C9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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